

# computational vs experimental data 4-Hydroxycoumarin derivatives

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## Compound Focus: 4-Hydroxycoumarin

CAS No.: 22105-09-5

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## Comparison of Computational & Experimental Data

The table below summarizes key studies that directly compare computational predictions with experimental results for various **4-hydroxycoumarin** derivatives.

Derivative Type / Study Focus	Computational Methods	Key Computational Findings	Experimental Correlations & Biological Activity
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| **3-Cinnamoyl 4-hydroxycoumarin Derivatives** (2024 Study) [1] | **Methods:** DFT (B3LYP, M06-2x), HF. **Basis Set:** 6-31++G(d,p). **Properties:** Geometry, IR, NMR, UV-Vis, chemical reactivity descriptors [1] | • Acetamido-substituted derivative: highest reactivity [1] • Nitro-substituted derivative: least reactive, strongest electrophile [1] • Pronounced OH/C=O tautomerism present in most compounds [1] | **Good linear agreement** between calculated and experimental IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and UV-Visible data [1] | | **New Cytotoxic 4-Hydroxycoumarins** (2008 Study) [2] [3] | **Methods:** DFT (B3LYP), MM2, OPLS. **Properties:** Geometry optimization, dipole moment, Log P, HOMO/LUMO energies, molecular volume/charges for QSAR [2] [3] | • Analysis of physicochemical parameters (e.g., dipole moment, HOMO/LUMO) for QSAR insights [2] [3] | • **SS-16 & SS-21:** Showed good cytotoxic activity against HL-60 (leukemia) and EJ (bladder carcinoma) cell lines [2] [3] • Activity was weaker than the standard drug melphalan [2] [3] | | **3-Formyl-4-hydroxycoumarin Enamines** (2023 Study) [4] | **Method:** In silico molecular docking. **Target:** CDK-8

protein [4] | • **Compounds 4g & 4h:** Best binding affinity (-6.8 kcal/mol) [4] | • **Compound 4g:** Potent anti-tumor activity in potato disc assay ( $IC_{50}$   $1.12 \pm 0.2 \mu\text{M}$ ), outperforming standard vinblastine [4] • Binding energy values agreed with experimental results [4] | • **Photoexcited 4-Hydroxycoumarins** (2025 Study) [5] | **Calculations:** Cyclic voltammetry, Rehm-Weller equation, Stern-Volmer quenching, UV-Vis spectroscopy [5] | • Excited state of deprotonated coumarin is a strong SET reductant ( $E_{\text{red}} = -2.77 \text{ V vs. SCE}$ ) [5] • Capable of generating radicals from stable precursors (e.g., perfluoroalkyl iodides) [5] | **Mechanism Confirmed:** Photophysical studies (fluorescence quenching, lifetime measurements) confirmed the proposed SET mechanism for radical dearomatization to synthesize 2,4-chromandiones [5] |

## Detailed Experimental Protocols

For reproducibility, here are the detailed methodologies from the key experiments cited above.

### Protocol: Synthesis and Cytotoxicity Testing (2008 Study) [2] [3]

- **Synthesis:** Derivatives were synthesized via reactions of **4-hydroxycoumarin** with arylidene- $\beta$ -ketoesters (prepared from aromatic aldehydes and ethylacetoacetate via Knoevenagel condensation). Products were characterized by UV-Vis, IR,  $^1\text{H}$  &  $^{13}\text{C}$  NMR, mass spectrometry, and elemental analysis [3].
- **Cytotoxicity Assay (MTT Test):**
  - **Cell Lines:** Human promyelocyte leukemia (HL-60) and urinary bladder carcinoma (EJ) [2] [3].
  - **Procedure:** Cells were treated with the compounds, and viability was assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The reduction of MTT to purple formazan by living cells was measured spectrophotometrically at 580 nm [3].
  - **Data Analysis:** Survival fraction was calculated as a percentage of the untreated control [3].

### Protocol: Anti-Tumor Activity and Docking (2023 Study) [4]

- **Synthesis:** 3-Formyl-**4-hydroxycoumarin**-derived enamines were synthesized via a one-pot condensation of **4-hydroxycoumarin**, benzylamine derivatives, and triethyl orthoformate under reflux in 2-butanol for 3-4 hours [4].
- **Anti-Tumor Assay (Potato Disc Tumor Assay):**
  - **Model:** Tumors induced by *Agrobacterium tumefaciens* on potato discs [4].

- **Procedure:** The compounds were tested for their ability to inhibit tumor formation. Vinblastine was used as a standard reference drug [4].
- **Data Analysis:** The IC<sub>50</sub> value (concentration that inhibits 50% of tumor growth) was determined [4].
- **Molecular Docking:**
  - **Software:** Not specified in the abstract, but docking was performed in silico [4].
  - **Target Protein:** CDK-8 (Cyclin-Dependent Kinase 8) [4].
  - **Output:** Binding energy (kcal/mol) and analysis of binding interactions [4].

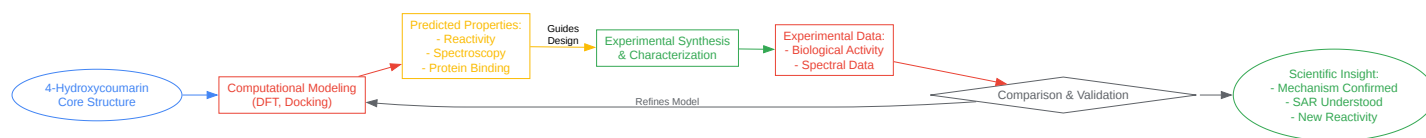
## Protocol: Photochemical Reactivity (2025 Study) [5]

- **Reaction Conditions:**
  - **General:** Conducted under a nitrogen atmosphere in acetonitrile [5].
  - **Key Step:** Deprotonation of 3-substituted **4-hydroxycoumarin** with a base (e.g., Cs<sub>2</sub>CO<sub>3</sub>) [5].
  - **Excitation:** Irradiation with purple light ( $\lambda_{\text{max}} = 390 \text{ nm}$ ) for 4 hours to excite the deprotonated species [5].
- **Photophysical Studies:**
  - **UV-Vis Spectroscopy:** Confirmed the bathochromic shift (absorption into visible light) upon deprotonation [5].
  - **Cyclic Voltammetry:** Determined the ground-state oxidation potential of the deprotonated coumarin [5].
  - **Stern-Volmer Analysis:** Showed fluorescence quenching of the excited state by the radical precursor, supporting the Single-Electron Transfer (SET) mechanism [5].
  - **Lifetime Measurement:** The excited singlet-state lifetime was measured as 5.1 ns using a single-photon counting technique [5].

## Research Workflow and Pathway Visualizations

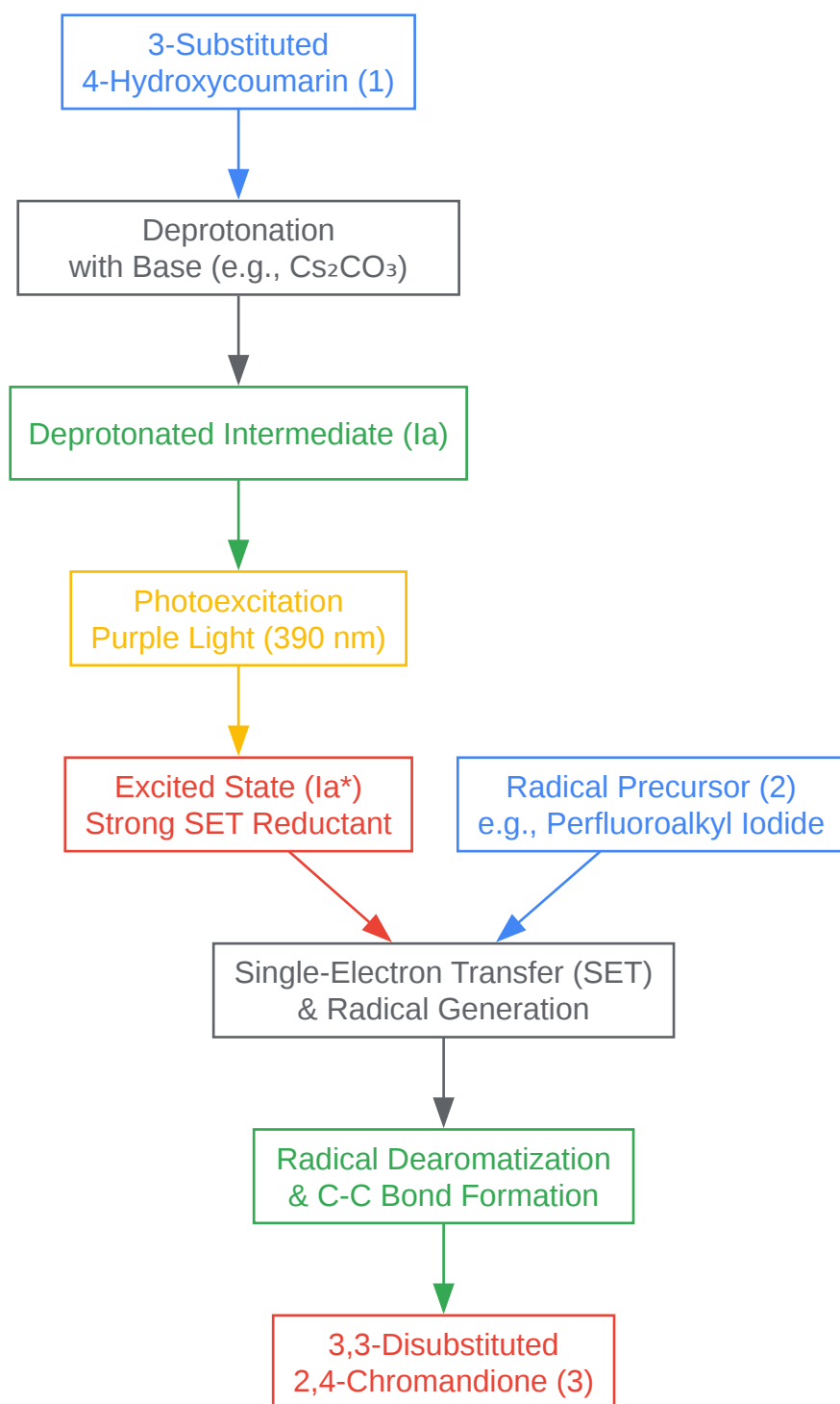
The following diagrams, created using Graphviz, illustrate the core logical relationships and experimental pathways described in the research.

## Computational-Experimental Validation Cycle



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## Photochemical Reaction Pathway (2025)



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## Key Insights for Researchers

The integrated computational and experimental studies on **4-hydroxycoumarin** derivatives reveal several critical points:

- **Computational Reliability:** DFT methods (particularly B3LYP) show remarkable accuracy in predicting the physicochemical properties and spectroscopic signatures of **4-hydroxycoumarin** derivatives, providing a reliable tool for pre-synthesis screening and design [1].
- **Guiding Experimental Focus:** Calculations successfully identify structural features linked to high reactivity and specific biological activity. For instance, identifying the acetamido group as a high-reactivity substituent and the nitro group as a strong electrophile helps prioritize synthetic targets [1].
- **Revealing Novel Reactivity:** As demonstrated in the 2025 study, a combination of computational electrochemistry and photophysical studies was instrumental in unveiling a previously unexplored photochemical pathway, moving beyond traditional ground-state nucleophilic chemistry [5].
- **Bridging to Biological Activity:** **Molecular docking** serves as a powerful bridge, helping to explain experimental biological results at the molecular level. The correlation between strong binding affinity (e.g., -6.8 kcal/mol for compound **4g**) and potent experimental anti-tumor activity (IC<sub>50</sub> 1.12 μM) validates the computational model and suggests a mechanism of action via CDK-8 inhibition [4].

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## References

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